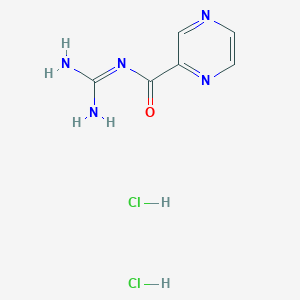![molecular formula C7H5ClN4 B1378650 4-Chloropyrido[2,3-d]pyrimidin-7-amine CAS No. 1423034-11-0](/img/structure/B1378650.png)
4-Chloropyrido[2,3-d]pyrimidin-7-amine
概要
説明
4-Chloropyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyridopyrimidine family, which is known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .
作用機序
Target of Action
4-Chloropyrido[2,3-d]pyrimidin-7-amine is a compound that has been primarily studied for its potential biological activity Similar compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have been found to selectively inhibit the activity of various tyrosine kinases . These enzymes catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its targets (potentially tyrosine kinases) and induce changes that inhibit their activity . This could result in the disruption of signal transduction pathways, thereby affecting cell proliferation and survival .
Biochemical Pathways
By inhibiting tyrosine kinases, these compounds can disrupt signal transduction pathways, potentially leading to antitumor effects .
Result of Action
If it acts similarly to other tyrosine kinase inhibitors, it could potentially inhibit cell growth and proliferation, leading to antitumor effects .
生化学分析
Biochemical Properties
4-Chloropyrido[2,3-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition can affect multiple signaling pathways involved in cell growth and differentiation. Additionally, this compound interacts with proteins such as cyclin-dependent kinases (CDKs) and phosphodiesterase type 5 (PDE5), further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and division . It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases and CDKs, inhibiting their activity . This binding prevents the phosphorylation of key proteins, disrupting signaling cascades that are essential for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions . These effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by inhibiting enzymes such as PDE5, which plays a role in the breakdown of cyclic nucleotides . Understanding these interactions is essential for elucidating the broader metabolic effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield this compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium or copper catalysts for facilitating cyclization reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
科学的研究の応用
類似化合物との比較
4-Chloropyrido[2,3-d]pyrimidin-7-amine can be compared with other similar compounds in the pyridopyrimidine family:
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
7-Iminopyrido[2,3-d]pyrimidine: Studied for its kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits selective inhibition of various tyrosine kinases.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and make it a valuable scaffold for drug development .
特性
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJFEIGJUKIOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)





